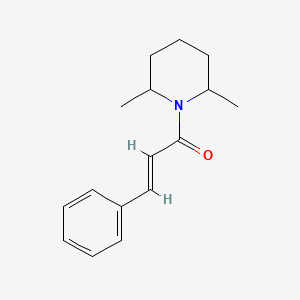

1-cinnamoyl-2,6-dimethylpiperidine

Description

1-Cinnamoyl-2,6-dimethylpiperidine is a piperidine derivative featuring a cinnamoyl (C₆H₅-CH=CH-CO-) substituent at the 1-position and methyl groups at the 2- and 6-positions. Piperidines are pivotal in medicinal chemistry due to their presence in bioactive alkaloids and synthetic drugs, with substituents significantly influencing their electronic, steric, and biological properties .

Properties

IUPAC Name |

(E)-1-(2,6-dimethylpiperidin-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c1-13-7-6-8-14(2)17(13)16(18)12-11-15-9-4-3-5-10-15/h3-5,9-14H,6-8H2,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBRAQMXYIIONS-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)C=CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCC(N1C(=O)/C=C/C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cinnamoyl-2,6-dimethylpiperidine typically involves the reaction of cinnamoyl chloride with 2,6-dimethylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-cinnamoyl-2,6-dimethylpiperidine can undergo various chemical reactions, including:

Oxidation: The cinnamoyl group can be oxidized to form cinnamic acid derivatives.

Reduction: The double bond in the cinnamoyl group can be reduced to form hydrocinnamoyl derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Cinnamic acid derivatives.

Reduction: Hydrocinnamoyl derivatives.

Substitution: N-substituted piperidine derivatives.

Scientific Research Applications

1-cinnamoyl-2,6-dimethylpiperidine has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.

Biological Studies: It is used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-cinnamoyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cinnamoyl group can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds Compared :

1-Amino-2,6-dimethylpiperidine (ADP)

1-Acetyl-2,6-dimethylpiperidine

1-Benzyl-2,6-dimethylpiperidine

cis-2,6-Dimethylpiperidine

Aryl-Substituted Piperidines (e.g., 3,4,5-Trimethoxyphenyl derivatives)

Table 1: Structural and Electronic Comparison

*Estimated based on molecular formula.

Electronic Insights :

- ADP : Exhibits a calculated HOMO-LUMO gap (via B3LYP/6-31+G(d,p)), suggesting charge transfer capabilities. Natural bond orbital (NBO) analysis reveals intramolecular hyperconjugation stabilizing the structure .

- Benzyl vs. Cinnamoyl : The cinnamoyl group’s extended conjugation may improve binding affinity in biological systems compared to benzyl’s simpler aromatic ring.

Steric and Conformational Effects

- cis-2,6-Dimethylpiperidine: The methyl groups create a steric "cage," limiting axial substituent orientation. This rigidity is exploited in organometallic catalysis .

- This compound : The bulky cinnamoyl group at the 1-position likely restricts equatorial conformations, impacting reactivity and molecular recognition.

- 1-Benzyl-2,6-dimethylpiperidine : Benzyl’s flexibility allows diverse binding modes, whereas cinnamoyl’s rigidity may favor specific interactions.

Table 2: Bioactivity Comparison

Key Findings :

- ADP : Demonstrated antimicrobial activity against Eimeria stiedae oocysts, linked to its charge transfer properties .

- Aryl-Substituted Piperidines : The 3,4,5-trimethoxyphenyl group in related compounds enhances anticancer activity via hydrophobic interactions .

Physical and Thermodynamic Properties

Table 3: Physical Properties

Thermodynamic Notes:

- The cinnamoyl group’s size and polarity may reduce volatility compared to cis-2,6-dimethylpiperidine, aligning with trends in benzyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.